molecular formula C8H8N2O B3087073 4-methyl-1H-indazol-5-ol CAS No. 117070-73-2

4-methyl-1H-indazol-5-ol

Cat. No. B3087073
M. Wt: 148.16 g/mol
InChI Key: FWCFSJAHTMHMTG-UHFFFAOYSA-N
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Description

4-methyl-1H-indazol-5-ol is a chemical compound that belongs to the class of indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles .

Scientific Research Applications

Corrosion Inhibition

Research on tolyltriazole, a closely related compound, indicates its effectiveness as a corrosion inhibitor for copper and brass in various corrosive environments. This suggests that 4-methyl-1H-indazol-5-ol could potentially have similar applications in protecting metals from corrosion, especially in industrial settings where long-term metal preservation is crucial (Walker, 1976).

Therapeutic Applications

Indazole derivatives, including those similar to 4-methyl-1H-indazol-5-ol, have been extensively studied for their broad range of biological activities. They have shown promise in the development of novel therapeutic agents, with potential applications in treating cancer, inflammation, and neurodegenerative disorders. This suggests a significant pharmacological importance for indazole-based compounds in drug discovery and development (Denya, Malan, & Joubert, 2018).

Antimicrobial and Antifungal Activities

1,2,4-Triazole derivatives, which share a similar heterocyclic framework with 4-methyl-1H-indazol-5-ol, have been identified for their antimicrobial and antifungal properties. These compounds are of interest for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance. The broad spectrum of biological activities of these derivatives highlights their potential for contributing to new solutions in combating infectious diseases (Ohloblina, 2022).

High-Energy Materials

Studies on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts, which are structurally related to 4-methyl-1H-indazol-5-ol, focus on their applications in high-energy materials. The research encompasses aspects like crystal structure, thermolysis, and the potential of these compounds as components in energetic materials. This suggests that 4-methyl-1H-indazol-5-ol could be explored for its properties relevant to the development of energetic materials with applications in the defense and aerospace industries (Singh & Felix, 2003).

Future Directions

While specific future directions for 4-methyl-1H-indazol-5-ol are not mentioned in the search results, indazole-containing compounds have been the subject of ongoing research due to their wide variety of medicinal applications .

properties

IUPAC Name

4-methyl-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCFSJAHTMHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-indazol-5-ol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of boron tribromide (0.513 ml, 5.43 mmol) in dichloromethane (5 ml) was added dropwise to a solution of the 5-methoxy-4-methyl-1H-indazole (400 mg, 2.47 mmol) obtained in Example 401 in dichloromethane (5 ml) at 0° C. After 1 hour, the reaction solution was poured onto ice (50 ml), adjusted to pH 4 to 5 with a saturated aqueous sodium hydrogencarbonate solution, and then extracted with chloroform (20 ml×2) and ethyl acetate (20 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate) to obtain 4-methyl-1H-indazol-5-ol (149 mg, 41%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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